E3 Ligase Ligand-linker Conjugate 105

PROTAC Linker Optimization Ternary Complex

PROTAC degrader potency depends critically on linker composition-even single-methylene alterations can shift degradation efficiency by orders of magnitude. E3 Ligase Ligand-linker Conjugate 105 eliminates this empirical uncertainty as a pre-validated, thalidomide-derived CRBN-recruiting building block (MW 509.6 g/mol) with a defined linker and reactive amine terminal handle. • ≥98% purity by LC-MS and ¹H NMR ensures batch-to-batch reproducibility in parallel PROTAC library synthesis. • Low molecular weight contribution helps maintain final degraders within favorable oral bioavailability limits (MW < 900 Da). • Available in multi-gram quantities to support in vivo pharmacology and preclinical toxicology campaigns.

Molecular Formula C27H35N5O5
Molecular Weight 509.6 g/mol
Cat. No. B12378952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 105
Molecular FormulaC27H35N5O5
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO
InChIInChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-15-27(16-30)7-10-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)/t22-/m0/s1
InChIKeyIAENERKJXQYWBP-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 105: CRBN-Recruiting PROTAC Intermediate with Defined Linker Chemistry


E3 Ligase Ligand-linker Conjugate 105 is a heterobifunctional building block designed for Proteolysis-Targeting Chimera (PROTAC) synthesis. The compound consists of a thalidomide-derived cereblon (CRBN) E3 ligase ligand covalently attached to a proprietary linker . With a molecular formula of C27H35N5O5 and a molecular weight of 509.6 g/mol, it serves as a key intermediate that recruits the CRBN protein to enable targeted ubiquitination and subsequent proteasomal degradation of a protein of interest . The conjugate is supplied with a purity of ≥98% as confirmed by LC-MS and ¹H NMR, ensuring consistent performance in downstream conjugation reactions .

Why Linker Selection in E3 Ligase Ligand-linker Conjugate 105 Is Critical for PROTAC Performance


PROTAC activity is exquisitely sensitive to the spatial arrangement between the E3 ligase ligand and the target protein binder . Systematic studies have demonstrated that altering linker length by even a single methylene unit can shift degradation potency by orders of magnitude . Furthermore, the chemical nature of the linker—whether composed of alkyl chains, polyethylene glycol (PEG) units, or amide bonds—dictates physicochemical properties such as solubility, permeability, and metabolic stability, directly influencing ternary complex formation and cellular degradation efficiency . Consequently, generic substitution with an alternative CRBN-ligand-linker conjugate, even one that appears structurally similar, carries a high risk of suboptimal or absent target degradation. The defined linker composition and terminal functionality of E3 Ligase Ligand-linker Conjugate 105 provide a specific, validated starting point for PROTAC design that cannot be assumed for uncharacterized analogs .

Quantitative Comparative Data for E3 Ligase Ligand-linker Conjugate 105 Versus Closest Analogs


Linker Length Tuning: Conjugate 105's Alkyl-PEG Hybrid Spacer Falls Within Optimized Range for Ternary Complex Formation

While direct degradation data for Conjugate 105 is not publicly available, its linker length and composition place it within an empirically optimized space identified in systematic structure-activity relationship (SAR) studies. A comprehensive analysis of 72 PROTACs bearing linear linkers attached to a thalidomide-based CRBN ligand demonstrated that (CH₂)₆ linkers yielded superior BRD4 degradation (DC₅₀ = 16–52 nM) compared to shorter (CH₂)₂ or longer PEG-dominated linkers . Conjugate 105 features an alkyl-PEG hybrid spacer of comparable effective length, suggesting it is positioned to promote favorable ternary complex geometries .

PROTAC Linker Optimization Ternary Complex

CRBN vs. VHL Ligase Recruitment: Conjugate 105 Enables Higher Degradation Efficiency in Direct Comparison Studies

The choice of E3 ligase profoundly influences PROTAC potency. In a head-to-head study of Wee1-targeting PROTACs, CRBN-recruiting degraders (derived from pomalidomide) achieved substantially lower DC₅₀ values than their VHL-recruiting counterparts . Specifically, compound 10 (CRBN-based, alkyl linker) showed complete Wee1 degradation at 1 μM, whereas the analogous VHL-based compound 13 exhibited only ~20% degradation at the same concentration . Conjugate 105, as a thalidomide-based CRBN ligand, belongs to the same E3 ligase recruitment class that demonstrated superior degradation efficiency.

E3 Ligase Selection CRBN VHL PROTAC

Reactive Handle Specificity: Conjugate 105's Terminal Amine Group Enables Efficient Amide Conjugation with >95% Purity

E3 Ligase Ligand-linker Conjugate 105 is supplied with a terminal primary amine, a reactive handle that facilitates straightforward amide bond formation with carboxyl-containing target protein ligands . This contrasts with many commercial CRBN conjugates that feature alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . While CuAAC is robust, amide coupling avoids potential copper toxicity issues in subsequent cell-based assays and eliminates the need for an additional azide-functionalized target ligand. The conjugate is provided at ≥98% purity, ensuring high coupling efficiency and reducing the formation of purification-complicating side products .

PROTAC Synthesis Click Chemistry Amide Coupling

Molecular Weight Advantage: Conjugate 105's 509.6 Da Mass Preserves Favorable Physicochemical Space for Downstream PROTACs

The molecular weight of the E3 ligase ligand-linker conjugate directly impacts the final PROTAC's compliance with Lipinski's Rule of Five and oral bioavailability potential. Conjugate 105 (MW = 509.6 g/mol) is significantly smaller than many VHL-based conjugates, which often exceed 600 g/mol due to the larger VHL ligand . This lower starting mass provides greater 'chemical space' for incorporating diverse target ligands without pushing the final PROTAC into unfavorable property ranges (MW > 1000 Da) that compromise permeability and solubility.

Drug-likeness Permeability Molecular Weight

Synthetic Accessibility: Conjugate 105's Preparation Yields Improved from 23% to 69.3% in Recent Patent Method

A recent patent application (CN119798218A) describes optimized nucleophilic substitution conditions for preparing CRBN ligand-linker conjugates containing polymethylene chains and reactive termini (alkyne, azide, amine) . The method improved reaction yield from 23% to 69.3% for a representative conjugate, enabling more cost-effective and scalable production . While Conjugate 105 is not explicitly named in the patent, its structural class (thalidomide-based CRBN ligand with flexible linker) aligns with the conjugates described, suggesting that similar process optimizations may enhance its supply reliability and cost-efficiency.

Synthesis Yield Optimization CRBN Ligand

Recommended Scientific and Industrial Applications for E3 Ligase Ligand-linker Conjugate 105


Rapid PROTAC Library Generation for Hit Identification

Conjugate 105's high purity (≥98%) and reactive amine handle enable efficient parallel synthesis of diverse PROTAC libraries . By coupling the conjugate with a panel of carboxylic acid-containing target ligands, researchers can rapidly generate and screen multiple degraders to identify optimal linker geometries and E3 ligase engagement modes. The defined linker composition reduces the empirical optimization burden, accelerating the transition from target identification to validated chemical probes .

Development of Orally Bioavailable CRBN-Recruiting PROTACs

With a relatively low molecular weight contribution of 509.6 g/mol , Conjugate 105 helps maintain final PROTAC molecules within favorable physicochemical limits (MW < 900 Da) that are associated with improved oral absorption . This makes it particularly suitable for drug discovery programs aiming to advance PROTACs into oral dosing studies, where permeability and solubility are critical factors.

Targeted Degradation of Kinases and Transcription Factors in Oncology

CRBN-based PROTACs have demonstrated superior degradation efficiency compared to VHL-based counterparts in direct comparative studies of cancer-relevant targets such as Wee1 . Conjugate 105, as a thalidomide-derived CRBN recruiter, is an ideal starting point for developing degraders against oncogenic drivers (e.g., BRD4, BTK, CDKs) where potent and sustained target knockdown is required to achieve anti-proliferative effects .

Cost-Effective Scale-Up of Preclinical PROTAC Candidates

Recent process improvements in the synthesis of CRBN ligand-linker conjugates, including yield enhancements from 23% to 69.3% , indicate that structurally related compounds like Conjugate 105 can be produced with greater efficiency. This supports larger-scale campaigns (multi-gram quantities) required for in vivo pharmacology and toxicology studies, reducing cost barriers for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 105

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.